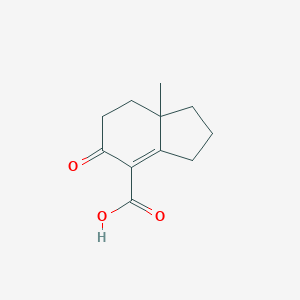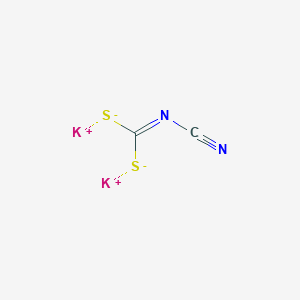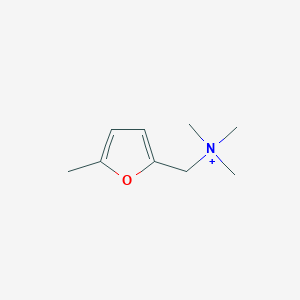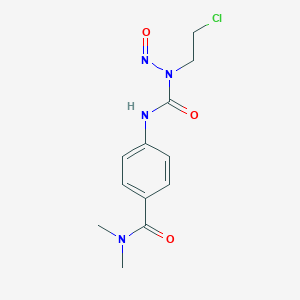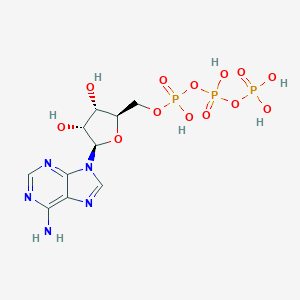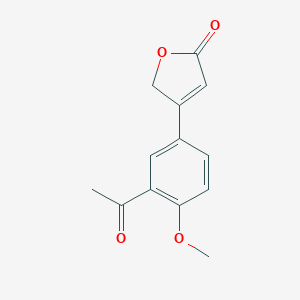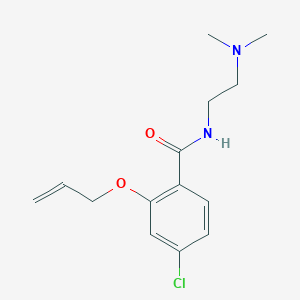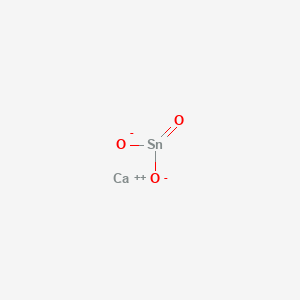![molecular formula C13H17NO5 B076677 [2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-ethylcarbamate CAS No. 13887-62-2](/img/structure/B76677.png)
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-ethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-ethylcarbamate is a complex organic compound that features a benzodioxane ring system. This compound is of interest due to its potential pharmacological activities, including effects on the cardiovascular and central nervous systems. The presence of the benzodioxane moiety is significant as it is a structural component in various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester can be achieved through multiple synthetic routes. One common method involves the Gewald reaction, where 2-acetyl-1,4-benzodioxane is reacted with ethyl 2-cyanoacetate and sulfur in the presence of diethylamine . This reaction yields ethyl 2-amino-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylate, which can be further modified to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation reactions, cyclization, and purification through recrystallization or chromatography .
化学反应分析
Types of Reactions
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-ethylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxane ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-ethylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, such as antihypertensive, antibacterial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester involves its interaction with specific molecular targets. The benzodioxane ring system is known to affect the cardiovascular and central nervous systems by modulating receptor activity and enzyme function. The compound may inhibit certain enzymes or bind to receptors, leading to various physiological effects .
相似化合物的比较
Similar Compounds
Ethyl 2-amino-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylate: Shares the benzodioxane moiety and exhibits similar pharmacological activities.
5-(1,4-Benzodioxan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one: Contains both benzodioxane and thienopyrimidine rings, showing antimicrobial and anti-inflammatory properties.
Uniqueness
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-ethylcarbamate is unique due to its specific ester linkage and the presence of both carbamic acid and benzodioxane functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
13887-62-2 |
|---|---|
分子式 |
C13H17NO5 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-ethylcarbamate |
InChI |
InChI=1S/C13H17NO5/c1-2-14-13(16)18-7-9(15)12-8-17-10-5-3-4-6-11(10)19-12/h3-6,9,12,15H,2,7-8H2,1H3,(H,14,16) |
InChI 键 |
PGDADWGXMYAIFG-UHFFFAOYSA-N |
SMILES |
CCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
规范 SMILES |
CCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


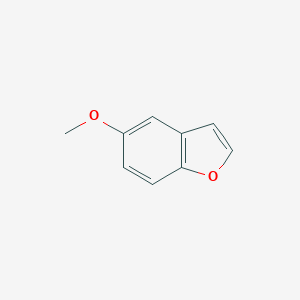
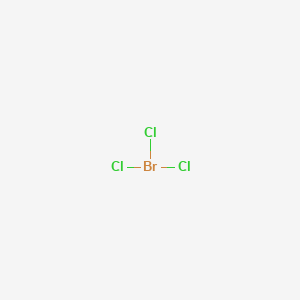
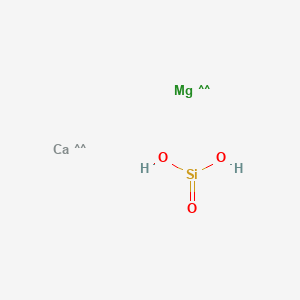
![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)

